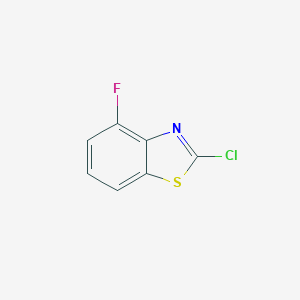

2-Chloro-4-fluorobenzothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

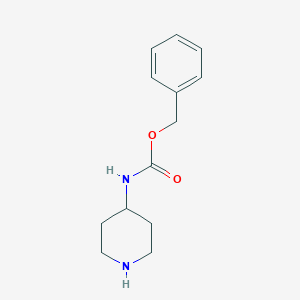

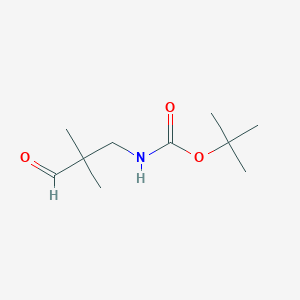

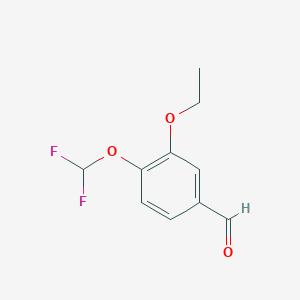

2-Chloro-4-fluorobenzothiazole (2CFBT) is an organic compound with a variety of uses in research and industry. It is a heterocyclic aromatic compound with a five-membered ring composed of two nitrogen, two sulfur, and one chlorine atom. This compound is a colorless solid with a pleasant odor and is soluble in most organic solvents. 2CFBT has found applications in the synthesis of pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in organic synthesis and as a catalyst in various reactions.

Scientific Research Applications

Therapeutic Potential of Benzothiazoles

Benzothiazoles, including structures like 2-chloro-4-fluorobenzothiazole, are recognized for their broad spectrum of biological activities. These compounds have been explored for their antimicrobial, analgesic, anti-inflammatory, and antitumor properties. Notably, 2-arylbenzothiazoles are under investigation as potential antitumor agents, demonstrating the versatility of the benzothiazole scaffold in medicinal chemistry. The simplicity of benzothiazole structures and their ease of synthesis facilitate the development of diverse chemical libraries, aiding in new drug discovery efforts. Benzothiazole derivatives' potential as chemotherapeutic agents is significant, with some already in clinical use for various diseases (Kamal, A., Hussaini Syed, M. A., & Malik Mohammed, S., 2015).

Synthetic Approaches and Biological Importance

The synthetic methodologies for benzothiazoles, including this compound, highlight the chemical versatility and potential for modification to enhance biological activity. Techniques such as S-arylation of 2-mercaptobenzazoles have gained attention due to their broad substrate scope and general applicability, offering pathways to generate a wide array of 2-arylthio-benzazoles with diverse biological and pharmacological properties (Vessally, E., Mohammadi, R., Hosseinian, A., Didehban, K., & Edjlali, L., 2018).

Antioxidant Activity and Analytical Methods

The antioxidant potential of benzothiazole derivatives, including those related to this compound, has been a subject of interest in various fields, from food engineering to pharmacy. Analytical methods such as the ABTS and DPPH assays have been employed to evaluate the antioxidant activity of these compounds, providing insights into their mechanism of action and potential therapeutic applications (Munteanu, I., & Apetrei, C., 2021).

Mechanism of Action

Target of Action

2-Chloro-4-fluorobenzothiazole, like other benzothiazole derivatives, has been found to exhibit a wide range of biological activities and medicinal applications . The primary targets of these compounds include enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .

Mode of Action

The interaction of this compound with its targets results in the inhibition of these enzymes, thereby disrupting the normal functioning of the cell

Biochemical Pathways

The inhibition of the aforementioned enzymes by this compound affects various biochemical pathways within the cell . For instance, the inhibition of DNA gyrase disrupts DNA replication, while the inhibition of dihydroorotase affects pyrimidine biosynthesis

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its mode of action and the specific biochemical pathways it affects. By inhibiting key enzymes, the compound can disrupt cellular processes, potentially leading to cell death . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets. Specific information on how environmental factors influence the action of this compound is currently lacking .

Biochemical Analysis

Cellular Effects

Benzothiazole derivatives have been shown to exhibit a broad spectrum of biological effects, including anti-inflammatory and anticancer activities .

Molecular Mechanism

It is known that benzothiazole derivatives can be synthesized through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and molecular hybridization techniques .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 2-Chloro-4-fluorobenzothiazole in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

There is currently no available information on how the effects of this compound vary with different dosages in animal models .

Transport and Distribution

Information on how this compound is transported and distributed within cells and tissues, including any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .

Properties

IUPAC Name |

2-chloro-4-fluoro-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNS/c8-7-10-6-4(9)2-1-3-5(6)11-7/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCSYBEOXGIHVTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40365948 |

Source

|

| Record name | 2-Chloro-4-fluorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182344-56-5 |

Source

|

| Record name | 2-Chloro-4-fluorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B64083.png)

![1-[1-(Diphenylmethyl)-3-azetidinyl]-4-(methylsulfonyl)-piperazine](/img/structure/B64095.png)

![4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B64096.png)

![2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B64102.png)

![6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B64104.png)